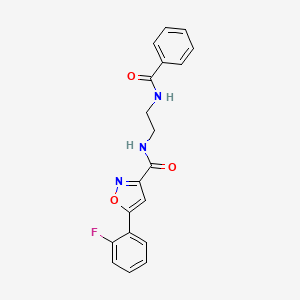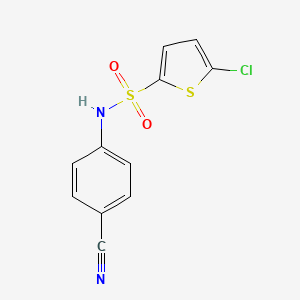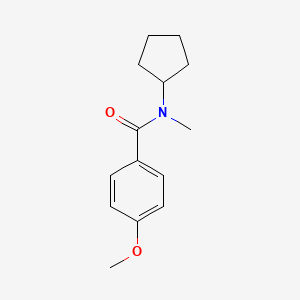![molecular formula C16H21N3O B7497199 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-one](/img/structure/B7497199.png)
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BIPB and has a molecular formula of C20H26N4O. BIPB has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of BIPB is not fully understood, but it is believed to act by inhibiting the growth of cancer cells. BIPB has been shown to induce apoptosis in cancer cells by activating the caspase cascade and altering the expression of various genes involved in cell proliferation and survival.
Biochemical and Physiological Effects
BIPB has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting the growth of cancer cells, and selectively detecting copper ions in biological samples. BIPB has also been shown to have low toxicity and high biocompatibility, making it a promising candidate for various biomedical applications.
実験室実験の利点と制限
One of the main advantages of BIPB is its ease of synthesis and high yields. BIPB is also relatively stable and has low toxicity, making it suitable for use in various lab experiments. However, one of the limitations of BIPB is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
For research on BIPB include exploring its potential as a photosensitizer for photodynamic therapy, investigating its mechanism of action in more detail, and developing more efficient synthesis methods.
合成法
BIPB has been synthesized using various methods, including the reaction of benzimidazole with 4-piperidone in the presence of sodium hydride, and the reaction of 4-(1H-benzimidazol-2-yl)piperidine with butanone in the presence of sodium hydride. The synthesis of BIPB is relatively straightforward and can be achieved with high yields.
科学的研究の応用
BIPB has been used in various scientific research applications, including as a fluorescent probe for detecting lysosomal acidity, as a photosensitizer for photodynamic therapy, and as a potential anticancer agent. BIPB has also been used as a ligand for the selective detection of copper ions in biological samples.
特性
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-2-5-15(20)19-10-8-12(9-11-19)16-17-13-6-3-4-7-14(13)18-16/h3-4,6-7,12H,2,5,8-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKLUACVIIOSFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B7497121.png)
![1-(5-methoxy-2-methyl-1H-indol-3-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7497126.png)
![2-[(3-Methyl-1,2-oxazol-5-yl)methyl]phthalazin-1-one](/img/structure/B7497133.png)
![3-(N-[2-[3-(trifluoromethyl)phenoxy]acetyl]anilino)propanamide](/img/structure/B7497138.png)


![1-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-2-(ethoxymethyl)benzene](/img/structure/B7497188.png)
![2-hydroxy-2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide](/img/structure/B7497190.png)

![N-[(2,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7497202.png)

![N-[(3-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7497214.png)

![N-[(4-methylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7497225.png)